molecular formula C35H28Cl2N2O2 B11507424 3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(2E)-3-phenylprop-2-enoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(2E)-3-phenylprop-2-enoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11507424
M. Wt: 579.5 g/mol
InChI Key: MRXPWHKJWVIFNP-QGOAFFKASA-N
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Description

3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the diazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazepine ring.

    Introduction of substituents: Various substituents, such as the 3,4-dichlorophenyl and 4-methylphenyl groups, are introduced through substitution reactions.

    Final coupling: The final step involves coupling the diazepine core with the (E)-3-phenyl-2-propenoyl group under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: Halogen atoms or other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is conducted to explore its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique diazepine core and the specific arrangement of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C35H28Cl2N2O2

Molecular Weight

579.5 g/mol

IUPAC Name

9-(3,4-dichlorophenyl)-6-(4-methylphenyl)-5-[(E)-3-phenylprop-2-enoyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C35H28Cl2N2O2/c1-22-11-14-24(15-12-22)35-34-30(20-26(21-32(34)40)25-16-17-27(36)28(37)19-25)38-29-9-5-6-10-31(29)39(35)33(41)18-13-23-7-3-2-4-8-23/h2-19,26,35,38H,20-21H2,1H3/b18-13+

InChI Key

MRXPWHKJWVIFNP-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)Cl)Cl)NC5=CC=CC=C5N2C(=O)/C=C/C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)Cl)Cl)NC5=CC=CC=C5N2C(=O)C=CC6=CC=CC=C6

Origin of Product

United States

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